molecular formula C10H15ClNO3P B14734206 Diethyl(2-chlorophenyl)phosphoramidate CAS No. 6345-18-2

Diethyl(2-chlorophenyl)phosphoramidate

Cat. No.: B14734206
CAS No.: 6345-18-2
M. Wt: 263.66 g/mol
InChI Key: KEYVUNMUTNFRNB-UHFFFAOYSA-N
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Description

Diethyl(2-chlorophenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-chlorophenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 2-chlorophenyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates .

Scientific Research Applications

Diethyl(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2-chlorophenyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphoramidate
  • Diethyl chlorophosphate
  • Diethyl phosphite

Uniqueness

Diethyl(2-chlorophenyl)phosphoramidate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

6345-18-2

Molecular Formula

C10H15ClNO3P

Molecular Weight

263.66 g/mol

IUPAC Name

2-chloro-N-diethoxyphosphorylaniline

InChI

InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)12-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

KEYVUNMUTNFRNB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1Cl)OCC

Origin of Product

United States

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